Dibromostilbene
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Overview
Description
Dibromostilbene is an organic compound with the chemical formula C14H10Br2. It is a derivative of stilbene, where two bromine atoms are substituted at the 4 and 4’ positions of the stilbene molecule. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromostilbene can be synthesized through several methods. One common method involves the bromination of trans-stilbene. The reaction typically uses bromine (Br2) as the brominating agent in an organic solvent such as dichloromethane. The reaction proceeds via an addition mechanism, where bromine adds across the double bond of trans-stilbene to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Dibromostilbene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Elimination Reactions: this compound can undergo dehydrohalogenation to form diphenylacetylene in the presence of a strong base such as potassium hydroxide (KOH).
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Elimination: Strong bases like KOH in ethanol are commonly used for dehydrohalogenation.
Oxidation/Reduction: Specific oxidizing or reducing agents are chosen based on the desired transformation.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Elimination: Diphenylacetylene is a major product formed from the elimination reaction.
Scientific Research Applications
Dibromostilbene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibromostilbene involves its interaction with molecular targets through its bromine atoms. In elimination reactions, this compound undergoes a bimolecular elimination (E2) mechanism, where a strong base abstracts a proton, leading to the formation of a double bond and the elimination of bromide ions . This mechanism is characterized by a single transition state and is influenced by the steric and electronic properties of the molecule.
Comparison with Similar Compounds
4,4’-Dibromostilbene: A phthaloyl derivative of trans-stilbene with similar optical properties.
meso-1,2-Dibromo-1,2-diphenylethane: Another dibrominated derivative of stilbene with unique stereochemistry.
Uniqueness: Dibromostilbene is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(1,2-dibromo-2-phenylethenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJYRGMCZCPTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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